2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile
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Overview
Description
2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile is a chemical compound with the molecular formula C15H14N4 and a molecular weight of 250.2985 . It is a member of the triazene family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
The synthesis of 2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile typically involves the reaction of 4-ethylphenylhydrazine with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile can be compared with other similar compounds such as:
2-[(1e)-3-(2-nitrophenyl)triaz-1-en-1-yl]benzonitrile: This compound has a nitro group instead of an ethyl group, leading to different chemical and biological properties.
2-[(1e)-3-(4-methylphenyl)triaz-1-en-1-yl]benzonitrile: This compound has a methyl group instead of an ethyl group, which also affects its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
52744-99-7 |
---|---|
Molecular Formula |
C15H14N4 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
2-[(4-ethylanilino)diazenyl]benzonitrile |
InChI |
InChI=1S/C15H14N4/c1-2-12-7-9-14(10-8-12)17-19-18-15-6-4-3-5-13(15)11-16/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
ABPRIADBDJPCTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NN=NC2=CC=CC=C2C#N |
Origin of Product |
United States |
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